2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that belongs to the class of indoloquinoxalines
Mechanism of Action
Target of Action
It is known that 6h-indolo[2,3-b]quinoxaline derivatives, which this compound is a part of, are capable of non-covalent binding to dna molecules . This suggests that the compound may interact with DNA as its primary target.
Mode of Action
The mode of action of this compound is predominantly through DNA intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, causing distortions in the DNA structure. This can interfere with the normal functioning of the DNA, such as replication and transcription, leading to various downstream effects.
Biochemical Analysis
Biochemical Properties
The compound 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide interacts with various biomolecules, predominantly through non-covalent binding to DNA . This interaction disrupts vital processes for DNA replication . The compound is also known to interact with enzymes and proteins, although specific interactions have not been detailed in the literature.
Cellular Effects
It is known that the compound has antiviral activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus . It also exhibits antiviral activity against vaccinia virus and Indian vesiculovirus .
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into the DNA helix . This disrupts the processes that are vital for DNA replication
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has high interferon-inducing activity with low toxicity .
Preparation Methods
The synthesis of 2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions
Scientific Research Applications
2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as optoelectronic devices
Comparison with Similar Compounds
2-{6H-indolo[2,3-b]quinoxalin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be compared with other similar compounds, such as:
6H-indolo[2,3-b]quinoxaline derivatives: These compounds share the indoloquinoxaline core and exhibit similar biological activities.
Isoxazolylacetamide derivatives: These compounds contain the isoxazolylacetamide moiety and have comparable chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-yl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c1-12-10-17(24-27-12)23-18(26)11-25-16-9-5-2-6-13(16)19-20(25)22-15-8-4-3-7-14(15)21-19/h2-10H,11H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCPNMIZWOKPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.